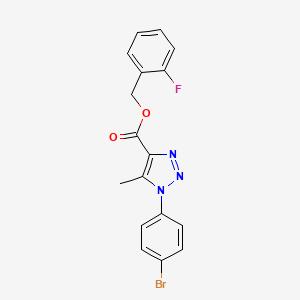
(2-fluorophenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-fluorophenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-fluorophenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click” reaction. This reaction involves the coupling of an azide with an alkyne to form the triazole ring.
-
Step 1: Synthesis of Azide Intermediate
- React 2-fluorobenzyl bromide with sodium azide in anhydrous dimethylformamide (DMF) at room temperature to form 2-fluorobenzyl azide.
- Reaction conditions: Stirring at room temperature for 12 hours.
-
Step 2: Synthesis of Alkyne Intermediate
- React 4-bromoacetophenone with propargyl bromide in the presence of potassium carbonate in acetonitrile to form 1-(4-bromophenyl)-2-propyn-1-one.
- Reaction conditions: Reflux for 6 hours.
-
Step 3: Cycloaddition Reaction
- Combine the azide intermediate with the alkyne intermediate in the presence of copper(I) iodide as a catalyst in a mixture of water and tert-butanol.
- Reaction conditions: Stirring at room temperature for 24 hours.
-
Step 4: Esterification
- React the resulting triazole compound with methyl chloroformate in the presence of triethylamine in dichloromethane to form this compound.
- Reaction conditions: Stirring at room temperature for 8 hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the triazole ring, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction of the bromophenyl group can yield the corresponding phenyl derivative.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of substituted triazole derivatives with various functional groups.
科学的研究の応用
(2-fluorophenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Research: It is used as a probe to study the interactions between triazole derivatives and biological macromolecules such as proteins and nucleic acids.
Chemical Biology: The compound serves as a building block for the synthesis of more complex molecules with potential therapeutic applications.
Industrial Applications: It is explored for its use in the development of new materials with unique properties, such as polymers and coatings.
作用機序
The mechanism of action of (2-fluorophenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to the disruption of key cellular processes, ultimately resulting in cell death. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.
Domiphen bromide: A bromide salt with antiseptic and disinfectant properties.
Formazan derivatives: Compounds with a similar triazole structure, used as chromogenic agents in biochemical assays.
Uniqueness
(2-fluorophenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. The presence of both fluorophenyl and bromophenyl groups enhances its reactivity and potential for diverse applications in scientific research and industry.
特性
IUPAC Name |
(2-fluorophenyl)methyl 1-(4-bromophenyl)-5-methyltriazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrFN3O2/c1-11-16(17(23)24-10-12-4-2-3-5-15(12)19)20-21-22(11)14-8-6-13(18)7-9-14/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJNVLSGKMYNHHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)Br)C(=O)OCC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![methyl (2E)-2-[(2-iodobenzoyl)imino]-3-methyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate](/img/structure/B2566758.png)

![(1R,3R,6R,7R)-5,8-dioxa-2-azatricyclo[4.3.0.0^{3,7}]nonane](/img/structure/B2566760.png)
![[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2566761.png)
![2-({5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)-N-(3-ethylphenyl)acetamide](/img/new.no-structure.jpg)
![N,2-dimethyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2566765.png)
![N-(2H-1,3-benzodioxol-5-yl)-3-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}propanamide](/img/structure/B2566767.png)
![N-(2-ethoxyphenyl)-N-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}benzenesulfonamide](/img/structure/B2566769.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2566773.png)
![2-(3,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2566775.png)
![2-(3-Chlorophenyl)-4-[(3-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2566776.png)
![2-[(3,4-Dichlorobenzoyl)amino]-3-phenylpropanoic acid](/img/structure/B2566777.png)

